molecular formula C12H9P B1590465 5H-Benzo[b]phosphindole CAS No. 244-87-1

5H-Benzo[b]phosphindole

Cat. No. B1590465
CAS RN: 244-87-1
M. Wt: 184.17 g/mol
InChI Key: IGDNJMOBPOHHRN-UHFFFAOYSA-N
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Description

5H-Benzo[b]phosphindole is an organic phosphorus compound . It has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials .


Synthesis Analysis

The first dibenzophospholes, a class of compounds that includes 5H-Benzo[b]phosphindole, were described in the 1950s . The synthesis methods of these compounds have been reviewed extensively, covering a period of 15 years (2001–2016) .


Molecular Structure Analysis

The molecular formula of 5H-Benzo[b]phosphindole is C12H9P . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

While specific chemical reactions involving 5H-Benzo[b]phosphindole are not detailed in the search results, phosphorus-based π-conjugated compounds like 5H-Benzo[b]phosphindole can be chemically modified .


Physical And Chemical Properties Analysis

5H-Benzo[b]phosphindole is a white solid . Its molecular weight is 184.174 Da . More specific physical and chemical properties would require experimental determination .

Scientific Research Applications

Conversion to Organophosphorus Compounds

5H-Benzo[b]phosphindole is transformed into reactive organophosphorus intermediates like sodium 5H-benzo[b]phosphindol-5-olate. This process facilitates the creation of functional organophosphorus compounds, which are difficult to prepare but highly useful in industries (Zhang et al., 2020).

Synthesis of Hydroxymethyl Benzo[b]phosphole Oxides

The compound is used in a metal-free radical addition/cyclization process with simple alcohols, leading to the synthesis of hydroxymethyl benzo[b]phosphole oxides and 6H-indeno[2,1-b]phosphindole 5-oxides. This method is significant for its high regioselectivity and broad functional group tolerance, applicable in organic material production (Guo et al., 2020).

Catalytic Applications in Hydroformylation

5H-Benzo[b]phosphindole-based ligands have been used in platinum-catalyzed enantioselective hydroformylation of olefinic substrates. The catalytic activity of these systems is very high, indicating their potential in asymmetric synthesis (Consiglio et al., 1991).

Application in Fluorescent Materials

Derivatives of 5H-Benzo[b]phosphindole like 5-phenyl-5H-benzo[b]phosphindole 5-oxide exhibit properties suitable for fluorescent materials. Their structures and spectral properties can be tuned via chemical modification, making them promising candidates for fluorescence-based applications (Chi et al., 2021).

Synthesis of Benzo[b]carbazole Derivatives

5H-Benzo[b]carbazole derivatives are synthesized using iron catalysis in a cascade sequence, highlighting an atom-economical approach and good yields. This methodology is notable for its tolerance to a variety of functional groups and economic feasibility (Boominathan et al., 2015).

Safety And Hazards

5H-Benzo[b]phosphindole may be irritating to skin, eyes, and the respiratory tract. It may be harmful if swallowed .

Future Directions

The use of 5H-Benzo[b]phosphindole in organic electronics and optoelectronic materials suggests potential future directions in these fields . Its easy-to-modify sites make it a promising candidate for further functional material development .

properties

IUPAC Name

5H-benzo[b]phosphindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNJMOBPOHHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478911
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Benzo[b]phosphindole

CAS RN

244-87-1
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
X Chi, L Luo, L Wu, L Ren, J Lin, Y Zhang… - Journal of Molecular …, 2021 - Elsevier
The properties of phosphole-based π-conjugated compounds could be well tuned via simple chemical modification. Four π-conjugated groups with different electronic nature including …
Number of citations: 4 www.sciencedirect.com
G Consiglio, SCA Nefkens, A Borer - Organometallics, 1991 - ACS Publications
[(RJi)-Bco-dpp] PtCl2 (3; Bco-dpp is (JZrR)-[bicyclo [2.2. 2] octane-3, 4-diylbis (methylene)] bis (diphenylphosphine)) and [(fi, fi)-Bco-dbp] PtCl2 (4; Bco-dbp is (R^ R)-[bicyclo [2.2. 2] …
Number of citations: 157 pubs.acs.org
G Newman - 2023 - knowledge.e.southern.edu
For my research project, I will be using phosphorus compounds such as 5-Phenyl-5H-benzo [b] phosphindole and 2, 2’-Dibromobiphenyl to synthesize my compound. Because my …
Number of citations: 0 knowledge.e.southern.edu
JQ Zhang, J Ye, T Huang, H Shinohara… - Communications …, 2020 - nature.com
For over half a century, thousands of tons of triphenylphosphine oxide Ph 3 P(O) have been produced every year from the chemical industries as a useless chemical waste. Here we …
Number of citations: 39 www.nature.com
RJ Thomson, WR Jackson… - Australian journal of …, 1987 - research.monash.edu
The steroidal 1, 4-diphosphines 3α-and 3β-diphenylphosphino-2α-(2′-diphenylphosphinoethyl)-5a-cholestanes and their 5H-benzo [b] phosphindole derivatives have been prepared …
Number of citations: 15 research.monash.edu
RJ Thomson, WR Jackson, D Haarburger… - Australian Journal of …, 1987 - CSIRO Publishing
The steroidal 1,4-diphosphines 3α- and 3β-diphenylphosphino-2a-(2'-diphenylphosphinoethyl)-5α-cholestanes and their 5H-benzo[b] phosphindole derivatives have been prepared …
Number of citations: 1 www.publish.csiro.au
JQ Zhang - 2021 - tsukuba.repo.nii.ac.jp
Over half a century, thousands of tons of triphenylphosphine oxide Ph3P (O) have been produced every year from the chemical industries as a useless chemical waste. Herein, I …
Number of citations: 5 tsukuba.repo.nii.ac.jp
F Doro, JNH Reek, PWNM van Leeuwen - Organometallics, 2010 - ACS Publications
Isostructural phosphine−phosphite ligands 7−10 have been synthesized from the condensation of chiral 3,3′-bis(trialkylsilyl)-2,2′-bisnaphthol phosphorochloridites and phenol-…
Number of citations: 42 pubs.acs.org
N Sakai, K Nozaki, H Takaya - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Hydroformylations of internal olefins such as (E)- and (Z)-but-2-ene, (E)- and (Z)-1-phenylprop-1-ene, indene, and 1,2-dihydronaphthalene catalysed by (R,S)-binaphos–RhI complex {(R…
Number of citations: 86 pubs.rsc.org
K Yavari, P Retailleau, A Voituriez… - Chemistry–A European …, 2013 - Wiley Online Library
The oxidative photocyclization reactions of olefins that contain 1H‐phosphindole or dibenzophosphole substituents have been applied to the synthesis of P/N‐bi‐heterosubstituted …

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